molecular formula C19H20N4O B2827474 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-33-7

3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2827474
CAS RN: 898651-33-7
M. Wt: 320.396
InChI Key: KVPSSMUNTKOLIM-UHFFFAOYSA-N
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Description

3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, commonly known as DMAT, is a small molecule inhibitor that has gained significant attention in the field of cancer research. DMAT is a potent inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in maintaining the stability and function of various client proteins, including oncogenic proteins.

Scientific Research Applications

Synthesis and Molecular Structure

  • The synthesis of related 1,2,4-triazine derivatives and their molecular structures have been a key area of research. For instance, Hwang et al. (2006) investigated the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang et al., 2006).

Antimicrobial Activities

  • Several studies have focused on the antimicrobial properties of 1,2,4-triazine derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • Additionally, Ashok and Holla (2007) synthesized thiadiazolotriazinones carrying 4-methylthiobenzyl moieties and tested them for antibacterial and antifungal activity (Ashok & Holla, 2007).

Applications in Organic Synthesis

  • The reactivity of 1,2,4-triazine derivatives in organic synthesis has been explored. Rykowski et al. (2001) studied the reactivity of 3-substituted 6-phenyl-1,2,4-triazines towards phenylacetonitrile anion in polar aprotic solvents, yielding various products (Rykowski et al., 2001).

Corrosion Inhibition

  • The role of triazine derivatives in corrosion inhibition was investigated by Singh et al. (2018). They studied the performance of three triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, finding high inhibition efficiencies (Singh et al., 2018).

Larvicidal and Antibacterial Properties

  • The larvicidal and antibacterial properties of triazinone derivatives have been a subject of research. Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones and studied their mosquito-larvicidal and antibacterial properties, with some compounds showing moderate activities (Castelino et al., 2014).

properties

IUPAC Name

3-(2,5-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-5-8-15(9-6-12)11-17-18(24)21-19(23-22-17)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPSSMUNTKOLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

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